molecular formula C20H22Cl2N2O4 B3607893 1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B3607893
M. Wt: 425.3 g/mol
InChI Key: LWHJLZRUWCDIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TFMPP belongs to the class of piperazine derivatives and has been found to possess several interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically on the 5-HT2A and 5-HT2C receptors. This compound has also been found to inhibit the reuptake of serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been found to increase heart rate and blood pressure, which may be related to its hallucinogenic effects.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. This compound has also been extensively studied, which means that there is a wealth of information available on its pharmacological properties. However, this compound also has some limitations for lab experiments. It has been found to have low bioavailability and a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. This compound has been found to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential as an anxiolytic and antidepressant agent. This compound has been found to have anxiolytic and antidepressant effects in animal models, and further studies are needed to determine its potential for human use. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess several interesting pharmacological properties, including anxiolytic, antidepressant, and hallucinogenic effects. This compound has also been found to have potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4/c1-26-17-10-13(11-18(27-2)19(17)28-3)20(25)24-8-6-23(7-9-24)14-4-5-15(21)16(22)12-14/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHJLZRUWCDIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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